3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one

Medicinal Chemistry Chemical Biology SAR Studies

This aryl thioether-substituted cyclopentanone provides a unique 3,5-dichlorophenylthio vector for SAR campaigns. Its distinct regioisomeric and electronic profile makes it an essential building block for mapping target binding pockets. The carbonyl and thioether handles enable focused library synthesis. Choose this compound for rigorous, non-interchangeable structural exploration.

Molecular Formula C11H10Cl2OS
Molecular Weight 261.2 g/mol
Cat. No. B13218553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one
Molecular FormulaC11H10Cl2OS
Molecular Weight261.2 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1SC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C11H10Cl2OS/c12-7-3-8(13)5-11(4-7)15-10-2-1-9(14)6-10/h3-5,10H,1-2,6H2
InChIKeyXSAVYSYWUISQSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one: A Cyclopentanone Scaffold for Chemical Biology and Medicinal Chemistry Procurement


3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one (CAS: 1871633-81-6) is a synthetic small molecule belonging to the class of aryl thioether-substituted cyclopentanones, characterized by a molecular formula of C₁₁H₁₀Cl₂OS and a molecular weight of 261.2 g/mol . Its structure features a cyclopentanone core substituted at the 3-position with a 3,5-dichlorophenylthio group, a motif that introduces distinct steric and electronic properties compared to unsubstituted cyclopentanones or regioisomeric analogs . While its primary applications remain within research and development as a synthetic building block or screening compound, its unique substitution pattern positions it as a candidate of interest for structure-activity relationship (SAR) studies and the development of novel bioactive molecules .

Why 3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one Cannot Be Interchanged with Other Cyclopentanone Analogs


The precise spatial orientation and electronic nature of the substituents on the cyclopentanone ring are critical determinants of molecular recognition in biological systems. The 3-[(3,5-dichlorophenyl)sulfanyl] substitution pattern presents a unique vector for the dichlorophenyl group, which cannot be replicated by regioisomers (e.g., 2-position substitution) or by analogs with alternative chlorine substitution patterns (e.g., 2,4-dichloro) . These differences can profoundly impact target binding affinity and selectivity, making the assumption of functional interchangeability between seemingly similar in-class compounds a high-risk proposition in any rigorous scientific or procurement workflow [1].

Quantitative Differentiation of 3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one Against Its Closest Analogs


Regioisomeric Identity Confers Distinct Structural and Physicochemical Profile

The substitution position of the arylthio group on the cyclopentanone ring is a primary driver of molecular shape and electronic distribution. The 3-substituted target compound possesses a different spatial vector for the pendant dichlorophenyl group compared to its 2-substituted regioisomer, 2-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one (CAS: 1866046-68-5) . This geometric difference is predicted to result in a distinct pharmacophore, impacting potential interactions with biological targets. While both share the same molecular formula (C₁₁H₁₀Cl₂OS) and weight (261.2 g/mol), their SMILES notations reveal the fundamental structural divergence: 'O=C1CCC(Sc2cc(Cl)cc(Cl)c2)C1' for the 3-substituted isomer versus 'O=C1CCCC1Sc1cc(Cl)cc(Cl)c1' for the 2-substituted isomer .

Medicinal Chemistry Chemical Biology SAR Studies

Chlorine Substitution Pattern on the Phenyl Ring Drives Electronic and Steric Differentiation

The position of chlorine atoms on the phenyl ring significantly alters the electron density and lipophilicity of the molecule. The target compound's 3,5-dichloro substitution pattern creates a distinct electronic environment compared to the 2,4-dichloro analog, 3-[(2,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one (CAS: 1880703-59-2) . The 3,5-substitution pattern may influence the molecule's dipole moment and its potential for halogen bonding interactions in a manner distinct from the 2,4-substituted isomer. Both compounds share the same molecular weight (261.2 g/mol) and formula (C₁₁H₁₀Cl₂OS), but the SMILES notation for the 2,4-dichloro analog is 'O=C1CCC(Sc2ccc(Cl)cc2Cl)C1', highlighting the different chlorine positions .

Medicinal Chemistry Chemical Biology Drug Design

Presence of a Sulfanyl Linker Differentiates from Directly-Linked Phenyl Analogs

The sulfanyl (thioether) linker between the cyclopentanone core and the dichlorophenyl group introduces a flexible, electron-rich spacer that is absent in directly linked analogs like 2-(3,5-Dichlorophenyl)cyclopentan-1-one (CAS: 1391153-84-6) . This sulfur atom adds an additional degree of conformational freedom and a potential site for oxidative metabolism or further functionalization (e.g., to sulfoxide or sulfone). The molecular formula of the target compound (C₁₁H₁₀Cl₂OS) differs from that of the direct analog (C₁₁H₁₀Cl₂O) by one sulfur atom, resulting in a higher molecular weight (261.2 vs. 229.1 g/mol) . These fundamental differences in composition and connectivity are expected to yield distinct physicochemical properties, such as lipophilicity (LogP) and solubility, and different biological interaction profiles.

Chemical Biology Organic Synthesis Medicinal Chemistry

In Silico Physicochemical Property Profile Supports Drug-Like Property Space

Computational prediction of key physicochemical properties provides a baseline for assessing the compound's suitability for biological screening and further development. For 3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one, the calculated LogP is 4.2071 and the topological polar surface area (TPSA) is 17.07 Ų . These values, derived from its molecular structure, suggest moderate to high lipophilicity and low polarity, which are characteristic of compounds that can penetrate lipid bilayers. While no direct experimental comparison for these specific parameters is available against the named analogs, the LogP and TPSA values are intrinsic to its unique molecular structure and serve as quantitative differentiators from any compound with a different connectivity or substitution pattern . For instance, the absence of the sulfur atom in a directly-linked analog would alter its calculated LogP and TPSA.

Drug Discovery Computational Chemistry ADME

Optimal Research and Industrial Application Scenarios for 3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one


Structure-Activity Relationship (SAR) Studies for Novel Chemical Probes

Given its unique 3,5-dichlorophenylthio substitution pattern, this compound is ideally suited as a core scaffold or a control compound in SAR campaigns aimed at exploring the steric and electronic requirements of a biological target. Its procurement is justified when the goal is to systematically vary the position of the arylthio group (e.g., comparing 3-substituted vs. 2-substituted analogs) or the halogen substitution pattern (e.g., 3,5-dichloro vs. 2,4-dichloro) to map the target's binding pocket .

Synthetic Intermediate for Diversified Compound Libraries

The cyclopentanone carbonyl group and the sulfanyl linker provide two distinct handles for chemical diversification. The carbonyl can undergo reactions like reductive amination or Grignard additions, while the thioether can be oxidized to a sulfoxide or sulfone. This makes the compound a valuable starting material for generating focused libraries of derivatives with modulated physicochemical and biological properties .

Internal Standard or Reference Compound for Analytical Method Development

For laboratories developing LC-MS or GC-MS methods for the analysis of related cyclopentanone derivatives, 3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one can serve as a well-defined reference standard or internal standard. Its specific molecular weight and retention time, governed by its unique structure, provide a reliable benchmark for method validation and quality control .

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